1-(3,5-Dimethoxyphenoxy)-3-[4-[3-(3,5-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol;hydrochloride
Overview
Description
1,1’-(1,4-piperazinediyl)bis[3-(3,5-dimethoxyphenoxy)-2-propanol] hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring and multiple methoxyphenoxy groups. It is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-piperazinediyl)bis[3-(3,5-dimethoxyphenoxy)-2-propanol] hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(3,5-dimethoxyphenoxy)-2-propanol: This intermediate can be synthesized by reacting 3,5-dimethoxyphenol with epichlorohydrin under basic conditions.
Formation of the Piperazine Derivative: The intermediate is then reacted with piperazine to form the desired bis-compound.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-piperazinediyl)bis[3-(3,5-dimethoxyphenoxy)-2-propanol] hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler alcohol derivatives.
Scientific Research Applications
1,1’-(1,4-piperazinediyl)bis[3-(3,5-dimethoxyphenoxy)-2-propanol] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-piperazinediyl)bis[3-(3,5-dimethoxyphenoxy)-2-propanol] hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-piperazinediyl)bis[3-(3,4-dimethoxyphenoxy)-2-propanol] hydrochloride
- 1,1’-(1,4-piperazinediyl)bis[3-(3,5-dimethoxyphenoxy)-2-ethanol] hydrochloride
Uniqueness
1,1’-(1,4-piperazinediyl)bis[3-(3,5-dimethoxyphenoxy)-2-propanol] hydrochloride is unique due to its specific structural features, such as the presence of multiple methoxy groups and the piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenoxy)-3-[4-[3-(3,5-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O8.ClH/c1-31-21-9-22(32-2)12-25(11-21)35-17-19(29)15-27-5-7-28(8-6-27)16-20(30)18-36-26-13-23(33-3)10-24(14-26)34-4;/h9-14,19-20,29-30H,5-8,15-18H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFOHPLYPZKTMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC(CN2CCN(CC2)CC(COC3=CC(=CC(=C3)OC)OC)O)O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39ClN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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